molecular formula C19H15N3O5 B3965557 [(4-NITROPHENYL)CARBAMOYL]METHYL 2-METHYLQUINOLINE-4-CARBOXYLATE

[(4-NITROPHENYL)CARBAMOYL]METHYL 2-METHYLQUINOLINE-4-CARBOXYLATE

Cat. No.: B3965557
M. Wt: 365.3 g/mol
InChI Key: GAQFJFSMSCECKY-UHFFFAOYSA-N
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Description

[(4-NITROPHENYL)CARBAMOYL]METHYL 2-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound that features a quinoline core structure substituted with a nitrophenylcarbamoyl group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-NITROPHENYL)CARBAMOYL]METHYL 2-METHYLQUINOLINE-4-CARBOXYLATE typically involves a multi-step process. One common route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methyl Ester Group: The methyl ester group can be introduced through esterification of the carboxylic acid group on the quinoline ring using methanol and a strong acid catalyst like sulfuric acid.

    Attachment of the Nitrophenylcarbamoyl Group: The final step involves the nucleophilic substitution reaction where the nitrophenylcarbamoyl chloride reacts with the quinoline derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4-NITROPHENYL)CARBAMOYL]METHYL 2-METHYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrophenyl group.

    Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted carbamoyl derivatives.

    Hydrolysis: Formation of the carboxylic acid derivative.

Scientific Research Applications

[(4-NITROPHENYL)CARBAMOYL]METHYL 2-METHYLQUINOLINE-4-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of [(4-NITROPHENYL)CARBAMOYL]METHYL 2-METHYLQUINOLINE-4-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Interacting with DNA: It may intercalate into DNA, disrupting replication and transcription processes.

    Modulating Receptors: The compound could bind to cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

[(4-NITROPHENYL)CARBAMOYL]METHYL 2-METHYLQUINOLINE-4-CARBOXYLATE can be compared with other similar compounds such as:

    [(4-METHYL-2-NITROPHENYL)CARBAMOYL]METHYL 1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXYLATE: This compound has a similar carbamoyl group but differs in the core structure and substituents.

    4-(N-(2-METHYL-4-NITROPHENYL)CARBAMOYL)MORPHOLINE: This compound features a morpholine ring instead of a quinoline ring.

The uniqueness of this compound lies in its specific combination of functional groups and the quinoline core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[2-(4-nitroanilino)-2-oxoethyl] 2-methylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c1-12-10-16(15-4-2-3-5-17(15)20-12)19(24)27-11-18(23)21-13-6-8-14(9-7-13)22(25)26/h2-10H,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQFJFSMSCECKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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